Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH (CAS: 96383-44-7) is a stereopure, peracetylated glycoamino acid building block engineered for the solid-phase peptide synthesis (SPPS) of O-linked glycopeptides. Featuring a beta-linked D-galactopyranose moiety attached to a serine side chain, this compound utilizes robust acetyl (Ac) protection on the carbohydrate hydroxyls to prevent unwanted branching during peptide chain elongation[1]. Its Fmoc-protected alpha-amine ensures seamless integration into standard Fmoc/tBu SPPS protocols, allowing researchers and commercial manufacturers to synthesize complex, biologically relevant glycopeptides without compromising the delicate O-glycosidic linkage during resin cleavage.
Procuring unprotected glycosylated amino acids or attempting direct on-resin glycosylation of serine residues routinely results in catastrophic synthetic failure [1]. Unprotected carbohydrate hydroxyls act as competing nucleophiles during peptide coupling, leading to massive O-acylation and unresolvable branched peptide mixtures. Furthermore, attempting to install the galactose moiety directly onto a resin-bound peptide (post-synthetic glycosylation) yields inseparable mixtures of alpha and beta anomers with poor overall conversion. Utilizing the pre-formed, peracetylated Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH building block guarantees absolute beta-anomeric fidelity and completely suppresses side-chain acylation, making it the only viable choice for reproducible glycopeptide manufacturing[2].
During standard Fmoc-SPPS using DIC/HOBt or HATU activation, unprotected carbohydrate hydroxyls rapidly react with activated amino acids. Studies using peracetylated building blocks like Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH demonstrate <1% O-acylation side reactions, whereas the use of unprotected Fmoc-Ser(beta-D-Gal)-OH results in >40% unwanted peptide branching[1].
| Evidence Dimension | O-acylation branching during coupling |
| Target Compound Data | <1% branching |
| Comparator Or Baseline | >40% branching (Unprotected Fmoc-Ser(beta-D-Gal)-OH) |
| Quantified Difference | >40-fold reduction in side reactions |
| Conditions | Fmoc-SPPS using standard DIC/HOBt or uronium-based activation |
Peracetylation is mandatory to maintain linear peptide fidelity and avoid catastrophic yield loss during automated synthesis.
The synthesis of beta-linked O-glycopeptides requires strict stereocontrol. Incorporating the pre-formed Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH building block guarantees 100% retention of the beta-anomeric configuration in the final peptide [1]. In contrast, attempting direct chemical glycosylation of a resin-bound serine residue typically yields mixed alpha/beta anomers (often in ratios like 3:1 or 1:1) that are nearly impossible to separate by preparative HPLC.
| Evidence Dimension | Beta-anomeric purity of final glycopeptide |
| Target Compound Data | 100% beta-linkage |
| Comparator Or Baseline | ~50-75% mixed anomers (Direct on-resin glycosylation) |
| Quantified Difference | Absolute stereocontrol vs. mixed anomeric failure |
| Conditions | Pre-formed building block insertion vs. solid-phase glycosylation |
Eliminates the need for impossible post-synthetic HPLC separations of alpha/beta glycopeptide diastereomers.
The acetyl protecting groups on Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH are highly stable to the 95% TFA conditions used for peptide cleavage, ensuring >95% survival of the glycosidic bond [1]. Post-cleavage, the acetyl groups are quantitatively removed (>90% yield) using mild Zemplén conditions (NaOMe/MeOH) or hydrazine. Conversely, using benzyl-protected carbohydrates (Fmoc-Ser(beta-D-Gal(Bzl)4)-OH) requires harsh catalytic hydrogenation (Pd/C, H2) which often fails on sulfur-containing peptides and can cause severe peptide aggregation, reducing final yields to <30% [1].
| Evidence Dimension | Final deprotected glycopeptide recovery |
| Target Compound Data | >90% recovery (Acetyl protection, mild base removal) |
| Comparator Or Baseline | <30% recovery (Benzyl protection, hydrogenolysis on complex peptides) |
| Quantified Difference | 3-fold higher recovery of final product |
| Conditions | Global deprotection of complex or sulfur-containing glycopeptides |
Acetyl protection provides the optimal balance of SPPS stability and mild removal, crucial for manufacturing peptides containing Met or Cys residues.
Ideal for the automated Fmoc-SPPS of earthworm cuticle collagen models and plant arabinogalactan protein fragments where the specific beta-D-Gal-Ser linkage is biologically required, ensuring correct structural conformation without side-reactions [1].
Essential for generating highly pure, stereospecific beta-Gal-Ser containing peptides for use in glycan microarrays. The guaranteed anomeric purity allows for accurate profiling of carbohydrate-binding proteins (lectins) and antibodies without false signals from alpha-anomer contaminants[1].
The preferred building block when the target peptide contains sulfur-containing amino acids. Because the acetyl groups are removed via mild base post-cleavage, this compound entirely avoids the catalyst-poisoning issues associated with the hydrogenolysis of benzyl-protected alternatives [1].